molecular formula C15H17BrN4O2 B3470836 MFCD04064557

MFCD04064557

Cat. No.: B3470836
M. Wt: 365.22 g/mol
InChI Key: USOHLXRIHMQDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04064557 is a chemical compound identified by its unique MDL number

Chemical Reactions Analysis

MFCD04064557 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

MFCD04064557 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool in biochemical studies. In industry, this compound might be utilized in the development of new materials or as a component in various chemical processes .

Comparison with Similar Compounds

MFCD04064557 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. Some compounds similar to this compound include those that have similar molecular structures or are used in similar applications. The exact list of similar compounds and their comparison would require detailed structural and functional analysis .

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c1-20(2)8-7-18-15-13(9-17)19-14(22-15)10-21-12-5-3-11(16)4-6-12/h3-6,18H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHLXRIHMQDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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